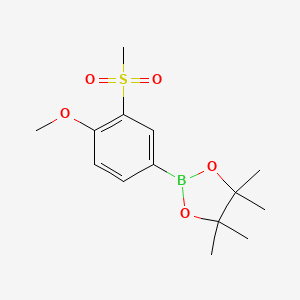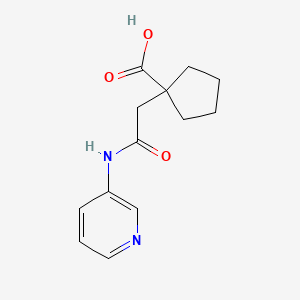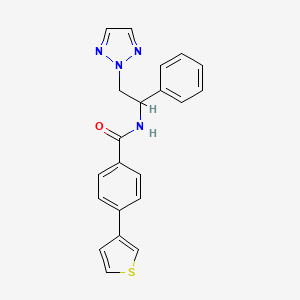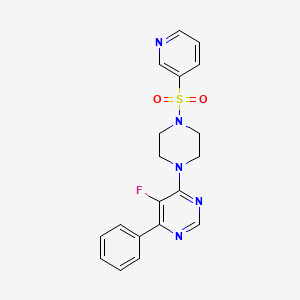![molecular formula C15H9N3O B2787234 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-10-7](/img/structure/B2787234.png)
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” is a chemical compound with the CAS Number: 339107-10-7 . It has a molecular weight of 247.26 and its IUPAC name is 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9N3O/c16-6-8-19-11-4-5-12-13(10-17)14-3-1-2-7-18(14)15(12)9-11/h1-5,7,9H,8H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 96 - 97 degrees Celsius .Scientific Research Applications
Anticancer Applications
The pyrido[1,2-a]indole system is present in many synthetic or natural organic compounds having anticancer properties . Given the structural similarity, “3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” could potentially be explored for its anticancer applications.
Anti-inflammatory Applications
Compounds with the pyrido[1,2-a]indole system have been found to exhibit anti-inflammatory properties . Therefore, “3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” might also have potential anti-inflammatory applications.
Immunosuppressive Applications
Some pyrido[1,2-a]indoles have been found to have immunosuppressive properties . This suggests that “3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” could potentially be used in the treatment of autoimmune diseases or in organ transplantation.
Applications as Fluorescent Molecular Probes and Sensors
Pyrido[1,2-a]indoles have a range of applications in material science as fluorescent molecular probes and sensors . “3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” could potentially be used in this field due to its structural similarity.
Applications as Organic Semiconductors
Pyrido[1,2-a]indoles also have applications as organic semiconductors . Given the structural similarity, “3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile” could potentially be explored for its semiconductor properties.
Antimicrobial Applications
Indole derivatives, which are structurally similar to “3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile”, have been found to have antimicrobial properties . Therefore, this compound could potentially be explored for its antimicrobial applications.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-6-8-19-11-4-5-12-13(10-17)14-3-1-2-7-18(14)15(12)9-11/h1-5,7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXXGOMGWMEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2787155.png)
![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)




![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)



![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)
